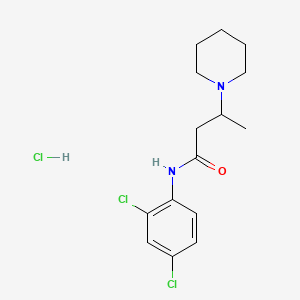

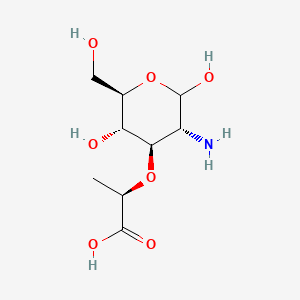

![molecular formula C31H52O3Si B12293963 methyl 4-[3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12293963.png)

methyl 4-[3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[3-[tert-ブチル(ジメチル)シリル]オキシ-10,13-ジメチル-2,3,4,9,11,12,14,15,16,17-デカヒドロ-1H-シクロペンタ[a]フェナントレン-17-イル]ペンタン酸メチルは、複雑な有機化合物です。これは、多環芳香族炭化水素であるシクロペンタ[a]フェナントレンコアを特徴とし、tert-ブチル(ジメチル)シリル基とペンタン酸エステルで官能基化されています。

準備方法

4-[3-[tert-ブチル(ジメチル)シリル]オキシ-10,13-ジメチル-2,3,4,9,11,12,14,15,16,17-デカヒドロ-1H-シクロペンタ[a]フェナントレン-17-イル]ペンタン酸メチルの合成は、通常、複数のステップを伴います。一般的な経路の1つは、シクロペンタ[a]フェナントレンコアの調製から始まり、その後、tert-ブチル(ジメチル)シリル基とペンタン酸エステルで官能基化されます。

コアの合成: シクロペンタ[a]フェナントレンコアは、より単純な芳香族化合物から始まる一連の環化反応によって合成することができます。

官能基化: tert-ブチル(ジメチル)シリル基は、イミダゾールなどの塩基の存在下でtert-ブチル(ジメチル)シリルクロリドを使用して導入されます。

エステル化: 最後のステップは、酸性または塩基性条件下でペンタン酸またはその誘導体によるエステル化です。

化学反応の分析

4-[3-[tert-ブチル(ジメチル)シリル]オキシ-10,13-ジメチル-2,3,4,9,11,12,14,15,16,17-デカヒドロ-1H-シクロペンタ[a]フェナントレン-17-イル]ペンタン酸メチルは、さまざまな化学反応を起こす可能性があります。

酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化させることができ、ケトンまたはカルボン酸を生成します。

還元: 水素化リチウムアルミニウムなどの試薬を使用した還元反応は、エステルをアルコールに変換することができます。

置換: tert-ブチル(ジメチル)シリル基は、求核置換反応によって他の官能基に置き換えることができます。

科学研究への応用

この化合物は、科学研究でいくつかの用途があります。

有機合成: これは、特に医薬品や天然物アナログの開発におけるより複雑な分子の合成における中間体として役立ちます。

医薬品化学: この化合物の構造はステロイド骨格に似ているため、潜在的な治療特性を持つステロイドアナログの設計に役立ちます。

材料科学: シリル基は、表面を修飾して、独自の特性を持つシリコンベースの材料を作成するために使用できます。

科学的研究の応用

This compound has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and natural product analogs.

Medicinal Chemistry: The compound’s structure is similar to that of steroidal frameworks, making it useful in the design of steroid analogs with potential therapeutic properties.

Material Science: The silyl group can be used to modify surfaces and create silicon-based materials with unique properties.

作用機序

4-[3-[tert-ブチル(ジメチル)シリル]オキシ-10,13-ジメチル-2,3,4,9,11,12,14,15,16,17-デカヒドロ-1H-シクロペンタ[a]フェナントレン-17-イル]ペンタン酸メチルの作用機序は、その特定の用途によって異なります。医薬品化学では、酵素や受容体などの生物学的標的に作用して、その活性を調節する場合があります。シリル基は、化合物の安定性とバイオアベイラビリティを向上させるのに役立ち、シクロペンタ[a]フェナントレンコアは、標的タンパク質と疎水性相互作用を行うことができます。

類似化合物の比較

4-[3-[tert-ブチル(ジメチル)シリル]オキシ-10,13-ジメチル-2,3,4,9,11,12,14,15,16,17-デカヒドロ-1H-シクロペンタ[a]フェナントレン-17-イル]ペンタン酸メチルは、他のシリル保護化合物やステロイドアナログと比較できます。

tert-ブチル(ジメチル)シリル保護化合物: これらの化合物は、ヒドロキシル基の保護、安定性の向上、溶解性の向上に、有機合成で広く使用されています。

ステロイドアナログ: 同様のステロイド骨格を持つ化合物は、ホルモン療法、抗炎症剤、その他の治療用途の薬物の開発に使用されています。

類似の化合物には、tert-ブチル(ジメチル)シリル保護ステロイドや、エステル官能基を持つ他の多環芳香族炭化水素などがあります。

類似化合物との比較

Methyl 4-[3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate can be compared to other silyl-protected compounds and steroid analogs:

tert-Butyl(dimethyl)silyl-protected Compounds: These compounds are widely used in organic synthesis for protecting hydroxyl groups, enhancing stability, and improving solubility.

Steroid Analogs: Compounds with similar steroidal frameworks are used in the development of drugs for hormonal therapies, anti-inflammatory agents, and other therapeutic applications.

Similar compounds include tert-butyl(dimethyl)silyl-protected steroids and other polycyclic aromatic hydrocarbons with ester functionalities.

特性

分子式 |

C31H52O3Si |

|---|---|

分子量 |

500.8 g/mol |

IUPAC名 |

methyl 4-[3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C31H52O3Si/c1-21(10-15-28(32)33-7)25-13-14-26-24-12-11-22-20-23(34-35(8,9)29(2,3)4)16-18-30(22,5)27(24)17-19-31(25,26)6/h11-12,21,23,25-27H,10,13-20H2,1-9H3 |

InChIキー |

FYIGZTWCDLZWHA-UHFFFAOYSA-N |

正規SMILES |

CC(CCC(=O)OC)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

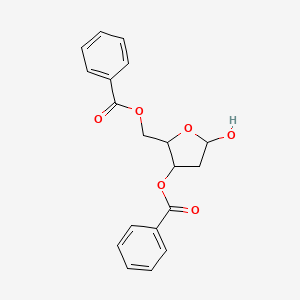

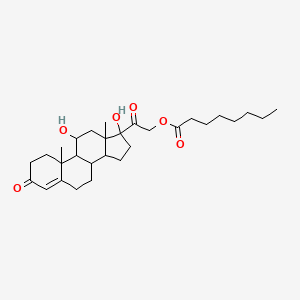

![(3alpha,5beta)-3-[[(1,1-DiMethylethyl)diMethylsilyl]oxy]-17,21-dihydroxy-pregnane-11,20-dione](/img/structure/B12293890.png)

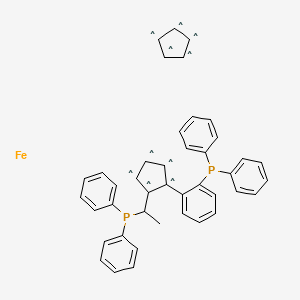

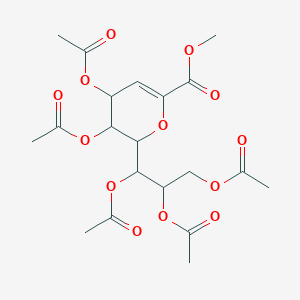

![13-{[(3-t-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-(2,2,2-trichloroethyl)oxy]carbonyl) Baccatin III](/img/structure/B12293896.png)

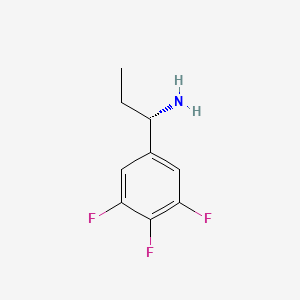

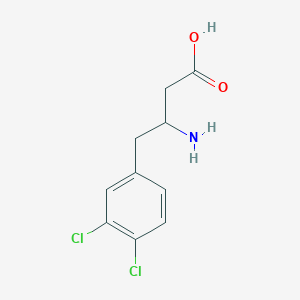

![N-[4-[[1-(2,4-Diamino-6-pteridinyl)ethyl]methylamino]benzoyl]-L-glutamic acid](/img/structure/B12293904.png)

![3,3-Dimethyl-7-oxo-6-(3-oxo-3-phenoxy-2-phenylpropanamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12293917.png)

![(3S)-1-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]piperidine-3-carboxylic acid](/img/structure/B12293923.png)

![2-(9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-hydroxyacetic acid](/img/structure/B12293961.png)